molecular formula C40H52O4 B13788687 Vestalin CAS No. 8064-75-3

Vestalin

Cat. No.: B13788687
CAS No.: 8064-75-3
M. Wt: 596.8 g/mol
InChI Key: JNZOKRGHUFPSQF-AQNHYYQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vestalin, or norgesterone, is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosteroneThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Vestalin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Vestalin has been studied for its applications in various fields:

Mechanism of Action

Vestalin exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor and modulates the expression of target genes involved in reproductive processes. This leads to changes in the endometrial lining, making it less suitable for implantation and thus preventing pregnancy .

Comparison with Similar Compounds

Uniqueness: Vestalin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some related progestins, this compound is virtually devoid of androgenic activity, making it a more selective agonist of the progesterone receptor .

Properties

CAS No.

8064-75-3

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H28O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t2*16-,17-,18+,19+,20+/m11/s1

InChI Key

JNZOKRGHUFPSQF-AQNHYYQESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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